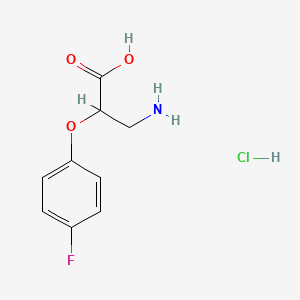

3-Amino-2-(4-fluorophenoxy)propanoic acid hydrochloride

Description

Properties

IUPAC Name |

3-amino-2-(4-fluorophenoxy)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3.ClH/c10-6-1-3-7(4-2-6)14-8(5-11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGTFYSVTFNQWIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(CN)C(=O)O)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423033-31-1 | |

| Record name | Propanoic acid, 3-amino-2-(4-fluorophenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423033-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Nucleophilic Aromatic Substitution to Form 3-(4-Fluorophenoxy)propanoic Acid Derivative

The initial step involves reacting 4-fluorophenol with a suitable alkyl halide or halogenated propanoic acid derivative under alkaline conditions. This step forms the 2-(4-fluorophenoxy)propanoic acid backbone via ether bond formation.

- Reaction conditions: Typically, the reaction is carried out in a basic aqueous or organic medium (e.g., sodium hydroxide solution) at elevated temperatures (around 70°C).

- Yield and purity: Optimized conditions yield high-purity intermediates (>90% yield reported in similar phenoxypropanoic acid syntheses).

Introduction of the Amino Group at the 3-Position

The amino group is introduced by reduction of a nitro precursor or by direct amination of the corresponding ketone or aldehyde intermediate.

- Reduction method: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere effectively converts nitro groups to amino groups with high yield (~97.7%) and purity (>98% by HPLC).

- Alternative methods: Sodium borohydride reduction in the presence of catalysts or other selective reductants can also be employed.

Hydrolysis and Salt Formation

After obtaining the free amino acid derivative, the compound is converted into its hydrochloride salt by reaction with hydrochloric acid. This step enhances the compound's solubility and stability, which is essential for pharmaceutical applications.

- Typical conditions: Reaction with concentrated hydrochloric acid or HCl gas in an appropriate solvent.

- Result: Formation of this compound as a crystalline solid.

Representative Preparation Protocol (Summarized)

| Step | Description | Reagents/Conditions | Yield (%) | Purity (HPLC area %) |

|---|---|---|---|---|

| 1 | Substitution of 4-fluorophenol with 2-halopropanoic acid | 4-fluorophenol, NaOH (30%), 70°C, 2 h | ~90 | 98+ |

| 2 | Reduction of nitro intermediate to amino compound | Pd/C catalyst, H2 gas, 60°C | ~97.7 | 98.5 |

| 3 | Formation of hydrochloride salt | HCl, aqueous or methanolic solution | Quantitative | >99 |

Industrial and Research Considerations

- Catalyst choice: Palladium on carbon is preferred for selective reduction due to its efficiency and minimal side reactions.

- Reaction monitoring: HPLC analysis is routinely used to monitor reaction progress and purity.

- Scalability: The described methods are amenable to scale-up with process optimization for yield and purity.

- Safety: Handling requires protective equipment; diazotization and reduction steps involve potentially hazardous reagents and conditions.

Research Findings and Optimization Insights

- The fluorine atom at the para position enhances metabolic stability and influences electronic properties, making the compound valuable in pharmaceutical research.

- Optimization of reaction pH and temperature is critical to maximize yield and minimize impurities.

- Avoidance of hydroquinone and other double-substituted impurities is achieved by careful control of substitution reactions.

- The hydrochloride salt form improves water solubility, facilitating biological testing and formulation.

Summary Table of Key Chemical Data

| Parameter | Value |

|---|---|

| Molecular Formula | C9H11ClFNO3 |

| Molecular Weight | 235.64 g/mol |

| CAS Number | 1423033-31-1 |

| IUPAC Name | This compound |

| SMILES | C1=CC(=CC=C1OC(CN)C(=O)O)F.Cl |

| Purity (typical) | >98% (HPLC) |

| Common Catalysts | Pd/C for reduction |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides or imines.

Reduction: Reduction reactions can convert the amino group to an amine or other reduced forms.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products:

Oxidation Products: Oxides, imines, or nitroso derivatives.

Reduction Products: Amines or other reduced forms.

Substitution Products: Compounds with different substituents replacing the fluorine atom.

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : 3-Amino-2-(4-fluorophenoxy)propanoic acid hydrochloride

- Molecular Formula : C9H11ClFNO3

- CAS Number : 1423033-31-1

The compound features a propanoic acid backbone with an amino group at the third position and a 4-fluorophenoxy substituent at the second position. This structure enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development.

Medicinal Chemistry

This compound is investigated for its potential as a therapeutic agent in treating neurological disorders. Its structure suggests interactions with neurotransmitter systems, particularly glutamate receptors, which are crucial for synaptic transmission and plasticity.

Biochemical Probes

The compound serves as a biochemical probe to study enzyme-substrate interactions. It can be utilized to investigate the mechanisms of various enzymes, providing insights into metabolic pathways and protein functions.

Drug Development

Due to its structural similarity to essential amino acids, this compound is examined for its ability to act as a substrate or inhibitor in enzymatic reactions. Such properties are valuable in designing novel therapeutic agents targeting specific diseases.

Research indicates that this compound exhibits significant biological activity:

- Neurotransmitter Modulation : It has been studied for its effects on neurotransmitter release and receptor activation.

- Cellular Effects : The compound influences cellular processes such as proliferation and gene expression linked to apoptosis and the cell cycle.

Case Studies

- Neuroprotection Studies : Research has shown that the compound can enhance cognitive function in animal models by modulating glutamate receptor activity, suggesting potential therapeutic applications in neurodegenerative diseases.

- Enzyme Interaction Studies : In vitro studies demonstrated that this compound effectively inhibits aromatic L-amino acid decarboxylase (AADC), an enzyme involved in dopamine synthesis, indicating its potential use in treating Parkinson's disease.

Mechanism of Action

The mechanism of action of 3-Amino-2-(4-fluorophenoxy)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include:

Enzyme Inhibition: The compound may bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

Receptor Modulation: It can interact with receptors on cell surfaces, altering their signaling pathways and physiological responses.

Comparison with Similar Compounds

3-Amino-2-(4-fluorophenyl)propanoic Acid Hydrochloride (JD-9594)

- Key Difference: Replaces the phenoxy group with a phenyl group.

- This may alter pharmacokinetic profiles in drug development .

(S)-2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic Acid Hydrochloride (GF48951)

3-Amino-3-(3-fluorophenyl)propanoic Acid Hydrochloride (HD-7454)

- Key Difference: Positions the amino and fluorine groups at the 3rd carbon.

3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanoic Acid Hydrochloride

- Key Difference : Incorporates a trifluorophenylmethyl group.

- Impact : The trifluoromethyl group significantly enhances lipophilicity, improving membrane permeability and metabolic stability, which is advantageous for central nervous system-targeted drugs .

Physicochemical Properties

*Estimated based on analogs in and .

Biological Activity

3-Amino-2-(4-fluorophenoxy)propanoic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C10H12ClFNO3

- CAS Number : 1423033-31-1

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

- Receptor Binding : Similar compounds have been shown to bind with high affinity to multiple receptors, influencing cellular signaling pathways.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly kinases that regulate cell signaling and proliferation .

Cellular Effects

Research indicates that this compound can significantly affect cellular processes:

- Cell Proliferation : It has been observed to modulate the MAPK/ERK pathway, which is crucial for cell growth and differentiation.

- Gene Expression : The compound influences the expression of genes associated with apoptosis and the cell cycle, potentially leading to altered cellular fates .

Dosage Effects

The biological activity varies with dosage:

- Low Doses : Effective modulation of biochemical pathways without significant toxicity.

- High Doses : Associated with adverse effects such as hepatotoxicity and nephrotoxicity, emphasizing the need for careful dosage determination in therapeutic applications .

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against several bacterial strains. Results indicated that the compound exhibited moderate inhibitory effects, particularly against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 6 to 12.5 µg/mL .

Case Study 2: Cytotoxic Effects

In vitro studies on cancer cell lines demonstrated that the compound could induce apoptosis through the activation of caspase pathways. The findings suggest a potential role in cancer therapy, warranting further investigation into its efficacy and safety profiles .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-amino-2-(4-fluorophenoxy)propanoic acid hydrochloride, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution of 4-fluorophenol with a halogenated propanoic acid precursor, followed by amination and hydrochlorination. For example, analogous compounds like 2-amino-3-(4-chlorophenyl)propanoic acid are synthesized via coupling reactions using Boc-protected intermediates, with purification via recrystallization or column chromatography to achieve >95% purity . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize side products. Characterization via HPLC, NMR, and mass spectrometry is recommended to confirm structural integrity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Key protocols include:

- Personal Protection : Use nitrile gloves, lab coats, and eye protection (P280 precautionary code) to prevent skin/eye contact .

- Ventilation : Employ fume hoods to avoid inhalation (H335 hazard code) .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste (P305+P351+P338 response code) .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture .

Q. How can researchers characterize the thermodynamic stability of this compound?

- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition temperatures and phase transitions. Gas-phase ion energetics data (e.g., sodium ion affinity measurements via collision-induced dissociation calorimetry) can infer stability, as demonstrated for structurally similar amino acids (ΔrH° ≈ 201 kJ/mol for sodium adducts) . Computational modeling (e.g., DFT calculations) further predicts bond dissociation energies and reactive sites .

Advanced Research Questions

Q. How can conflicting data on optimal reaction conditions for fluorophenoxy-group incorporation be resolved?

- Methodological Answer : Systematic design of experiments (DoE) is critical. For example, varying catalysts (e.g., palladium vs. copper), solvents (polar aprotic vs. ethers), and temperature gradients can identify robust conditions. Cross-validation using kinetic studies (e.g., monitoring reaction progress via in-situ FTIR) helps resolve discrepancies. Literature comparisons with analogs like 4-fluorophenyl sulfinic acid derivatives highlight solvent polarity as a key variable .

Q. What advanced techniques are suitable for probing the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and stoichiometry with proteins .

- Fluorescent Labeling : Use probes like CM-H2DCFDA to detect ROS generation in cellular uptake studies, as applied to fluorophenolic analogs .

- Molecular Dynamics Simulations : Predict binding modes with enzyme active sites (e.g., tyrosine kinase inhibitors) using force fields like AMBER .

Q. How can researchers address discrepancies in reported spectroscopic data (e.g., NMR shifts) for this compound?

- Methodological Answer : Standardize experimental parameters (solvent, pH, concentration) and cross-reference with high-purity standards. For example, deuterated solvents (DMSO-d6 vs. D2O) significantly affect chemical shifts in aromatic regions. Collaborative validation via databases like PubChem or Reaxys ensures consistency .

Q. What computational tools are recommended for predicting the environmental impact of this compound?

- Methodological Answer : Use QSAR models (e.g., EPI Suite) to estimate biodegradation rates and toxicity. Molecular docking with peroxisome proliferator-activated receptors (PPARs) can predict endocrine-disruption potential, as validated for perfluorinated analogs . Experimental validation via aquatic toxicity assays (e.g., Daphnia magna LC50) is advised .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.